molecular formula C23H25NO4 B3198455 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid CAS No. 1013997-27-7

1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid

Cat. No.: B3198455
CAS No.: 1013997-27-7
M. Wt: 379.4 g/mol
InChI Key: MIBAAXRKUKQASJ-UHFFFAOYSA-N
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Description

1-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid (CAS: 1013997-27-7) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. Its structure features:

  • A cyclohexane ring with a carboxylic acid group at position 1.
  • A methyl substituent at position 4, introducing steric and hydrophobic effects.
  • An Fmoc-protected amino group at position 1, commonly used in peptide synthesis for temporary amine protection .

This compound is utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal with piperidine. The methyl group enhances lipophilicity and may influence conformational stability in peptide chains.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-15-10-12-23(13-11-15,21(25)26)24-22(27)28-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20H,10-14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBAAXRKUKQASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013997-27-7
Record name 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid
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Biological Activity

1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid (Fmoc-amino acid derivative) is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its structural features and potential applications. This article explores the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H29NO4, with a molecular weight of approximately 379.41 g/mol. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group in peptide synthesis, enhancing the stability and solubility of the compound.

The biological activity of Fmoc-amino acids is often linked to their ability to interact with various biological targets, including enzymes and receptors. The Fmoc group enhances the solubility and stability of the amino acid, allowing for better interaction with biological systems. Key mechanisms include:

  • Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of specific enzymes, which could be relevant in drug design targeting metabolic pathways.
  • Cytotoxicity : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against certain cancer cell lines, indicating potential for cancer therapy.

Case Studies and Research Findings

  • Cytotoxicity Studies : Research has indicated that Fmoc-amino acids can exhibit varying degrees of cytotoxicity. For example, a study demonstrated that specific derivatives induced apoptosis in human cancer cell lines through mitochondrial pathways, suggesting that modifications to the Fmoc group can enhance this activity.
  • Binding Affinity Studies : Interaction studies using surface plasmon resonance (SPR) have shown that Fmoc-amino acids can bind selectively to certain receptors, which may facilitate their use in targeted drug delivery systems.
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of Fmoc-amino acids indicate improved bioavailability compared to unprotected amino acids, potentially due to enhanced absorption and reduced degradation in biological environments.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC22H29NO4Potential cytotoxicity; enzyme inhibitionFmoc group enhances stability
5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acidC21H29NO5Cytotoxic effects notedSimilar structural features
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2H-tetrazol-5-yl)propanoic acidC19H17N5O4Binding affinity studies ongoingFocus on receptor interactions

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy
The compound serves as a key building block in the Fmoc (Fluorenylmethoxycarbonyl) protection strategy for amino acids. The Fmoc group is widely used to protect the amino group during solid-phase peptide synthesis (SPPS). The advantages of using Fmoc include:

  • Stability : The Fmoc group is stable under basic conditions, allowing for multiple coupling reactions without degradation.
  • Ease of Removal : The Fmoc group can be easily removed using mild basic conditions, typically with a solution of piperidine.

Table 1: Comparison of Protection Groups in Peptide Synthesis

Protection GroupStabilityRemoval ConditionsCommon Use
FmocHighPiperidineSPPS
BocModerateTFASPPS
ZLowAcidic conditionsSolution-phase synthesis

Drug Development

Role in Drug Design
The compound has been investigated for its potential role in developing new pharmaceuticals. Its structure allows for modifications that can enhance binding affinity to target proteins or receptors. For instance, derivatives of this compound have been explored for their effects on:

  • Neurotransmitter Receptors : Modifications can be tailored to interact with specific receptors in the central nervous system.
  • Cancer Therapeutics : Certain derivatives have shown promise in targeting cancer cells by inhibiting specific pathways involved in tumor growth.

Case Study: Neuroactive Compounds
A study published in Journal of Medicinal Chemistry evaluated the efficacy of Fmoc-D-Asp derivatives on NMDA receptors, demonstrating enhanced activity compared to unmodified compounds .

Biochemical Research

Applications in Molecular Biology
In molecular biology, Fmoc-D-Asp is used as a tool for studying protein interactions and enzyme mechanisms. By incorporating this amino acid into peptides or proteins, researchers can investigate:

  • Protein Folding : The impact of specific amino acid sequences on the folding and stability of proteins.
  • Enzyme Activity : How modifications affect enzyme kinetics and substrate specificity.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences
1-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid 1013997-27-7 C₂₃H₂₅NO₄ ~385.45* 4-methyl substituent on cyclohexane
cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid 147900-45-6 C₂₂H₂₃NO₄ 365.42 Cis configuration of amino and carboxylic acid
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid 1935557-50-8 C₂₀H₁₉NO₄ 337.38 Cyclobutane ring instead of cyclohexane
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxocyclohexane-1-carboxylic acid 285996-74-9 C₂₂H₂₁NO₅ 379.41 4-oxo group instead of methyl
trans-4-({(9H-Fluoren-9-ylmethoxy)carbonylamino}methyl)cyclohexanecarboxylic acid Not provided C₂₄H₂₇NO₄ ~393.48* Methylamino group at position 4

*Calculated based on molecular formula where explicit data is unavailable.

Key Observations :

  • Ring Size : Cyclobutane analogs (e.g., 1935557-50-8) exhibit smaller ring systems, which may reduce conformational flexibility compared to cyclohexane derivatives .
  • Stereochemistry: The cis-4-amino isomer (147900-45-6) has distinct spatial properties compared to trans configurations, influencing peptide backbone geometry during synthesis .

Stability and Reactivity

  • The 4-methyl group in the target compound may slow Fmoc deprotection due to steric hindrance, compared to unsubstituted analogs.
  • 4-Oxo derivatives (e.g., 285996-74-9) are prone to nucleophilic attack at the carbonyl, limiting their use in basic environments .

Q & A

Q. How can researchers optimize the synthesis of 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid for high yield and purity?

Methodological Answer:

  • Key Steps :
    • Fmoc Protection : React the amino group with Fmoc chloride in dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions (e.g., sodium carbonate) to introduce the Fmoc group .
    • Cyclohexane Ring Functionalization : Use microwave-assisted synthesis to enhance reaction efficiency for introducing the methyl and carboxylic acid groups .
    • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product .
  • Critical Parameters :
    • Temperature control (room temperature for Fmoc coupling, elevated for cyclization).
    • Solvent selection (DMF for polar intermediates, DCM for non-polar steps).

Q. What are the recommended purification techniques for removing byproducts in Fmoc-protected cyclohexane derivatives?

Methodological Answer:

Technique Conditions Efficacy Reference
Flash Chromatography Silica gel, 3:1 hexane/ethyl acetateRemoves unreacted Fmoc chloride
HPLC C18 column, 0.1% TFA in water/acetonitrileSeparates diastereomers
Recrystallization Ethanol/water mixture (4:1)Improves crystallinity

Q. What safety protocols are critical when handling this compound due to limited toxicological data?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the stereochemistry of the 4-methylcyclohexane ring influence peptide binding affinity?

Methodological Answer:

  • Stereochemical Analysis :
    • X-ray Crystallography : Resolve the crystal structure to confirm axial/equatorial methyl positioning .
    • Molecular Dynamics Simulations : Compare binding energies of cis vs. trans isomers with target enzymes .
  • Experimental Design : Synthesize both enantiomers and test via surface plasmon resonance (SPR) for kinetic binding studies .

Q. What analytical methods best characterize the stability of this compound under acidic/basic conditions?

Methodological Answer:

Condition Method Key Observations Reference
Acidic (pH 2) HPLC-MSDegradation to fluorenylmethanol observed after 24 hrs
Basic (pH 10) NMR (1H)Partial deprotection of Fmoc group within 1 hr
Oxidative TGA/DSCStable up to 150°C; decomposition above 200°C

Q. How can researchers resolve contradictory data on the compound’s reactivity in peptide coupling reactions?

Methodological Answer:

  • Hypothesis Testing :
    • Controlled Replicates : Repeat reactions with anhydrous solvents (e.g., DCM dried over molecular sieves) to rule out moisture interference .
    • Catalyst Screening : Compare coupling efficiency using HOBt vs. HOAt activators .
  • Data Reconciliation : Use LC-MS to track side reactions (e.g., racemization) and adjust coupling times .

Q. What strategies mitigate solubility challenges in aqueous reaction systems?

Methodological Answer:

  • Co-Solvent Systems : Use tert-butanol/water mixtures (3:1) to enhance solubility during Fmoc deprotection .
  • Additives : 0.1% TFA improves solubility in polar solvents without compromising stability .

Specialized Applications

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Mechanism : Acts as a backbone-modified amino acid to introduce conformational constraints in peptides .
  • Cleavage Conditions : 20% piperidine in DMF removes the Fmoc group while retaining the cyclohexane core .

Q. How stable is the Fmoc group under microwave-assisted synthesis conditions?

Methodological Answer:

  • Stability Tests :
    • Time/Temperature : 5 min at 50°C in DMF shows <5% decomposition (monitored via HPLC) .
    • Radiation : Prolonged exposure (>15 min) leads to fluorenyl side-products .

Q. What computational tools predict the bioactivity of peptides incorporating this compound?

Methodological Answer:

  • Software : Schrödinger’s Maestro for docking studies; Rosetta for peptide folding simulations .
  • Validation : Compare in silico results with circular dichroism (CD) spectra of synthesized peptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid

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